5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol
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Overview
Description
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol is an organic compound with a complex structure that includes a phenyl ring substituted with a t-butylsulfamoyl group, a cyano group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 3-t-Butylsulfamoylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the ortho position relative to the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 5-(3-t-Butylsulfamoylphenyl)-2-cyanobenzaldehyde.
Reduction: 5-(3-t-Butylsulfamoylphenyl)-2-aminophenol.
Substitution: 5-(3-t-Butylsulfamoylphenyl)-2-bromophenol.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways by binding to receptors or other proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-(3-t-Butylsulfamoylphenyl)-2-aminophenol: Similar structure but with an amine group instead of a cyano group.
5-(3-t-Butylsulfamoylphenyl)-2-bromophenol: Similar structure but with a bromine atom instead of a cyano group.
Uniqueness
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol is unique due to the presence of both a cyano group and a hydroxyl group on the phenyl ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
N-tert-butyl-3-(4-cyano-3-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-6-4-5-12(9-15)13-7-8-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOXHYVIPVSDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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